1-[[(4,6-Dimethylpyrimidin-2-yl)amino](imino)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide is a compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperidine ring attached to a carboxamide group.
Preparation Methods
The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as carbodiimide or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane or ethanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria or fungi . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound shares the pyrimidine core but lacks the piperidine and carboxamide groups, resulting in different chemical and biological properties.
4,6-Dimethyl-2-pyrimidinamine: Similar to the above compound, it has a pyrimidine ring with dimethyl substitutions but differs in its functional groups.
1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines: These compounds have a guanidine group attached to the pyrimidine ring, leading to different reactivity and applications.
The uniqueness of 1-[(4,6-Dimethylpyrimidin-2-yl)aminomethyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZUIQIVLXSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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